6-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine
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Overview
Description
The compound “6-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine” is a heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . This compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives involves various methods. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazine . Another method involves the design and synthesis of energetic molecules based on heterocyclic triazole-fused skeletons .Molecular Structure Analysis
The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There are two tautomeric triazoles, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
The formation of Schiff’s bases was carried out by the reaction of the amine and aromatic aldehydes in EtOH, containing a catalytic amount of acetic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of triazole compounds vary. For instance, some compounds exhibit superior thermostability .Scientific Research Applications
Synthesis and Antitumor Activities
Research has demonstrated the synthesis of novel compounds using enaminones as key intermediates, leading to the development of substances with notable antitumor and antimicrobial activities. These compounds have shown cytotoxic effects against human breast and liver carcinoma cell lines, suggesting their potential as therapeutic agents (S. Riyadh, 2011).
Anticonvulsant Properties
Studies on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have identified compounds with potent anticonvulsant activity, highlighting the therapeutic potential of these chemical structures in epilepsy treatment. The research underscored the importance of the 1,2,4-triazolo[4,3-a]pyrazine ring system as a bioisostere for anticonvulsant activity (J. Kelley et al., 1995).
Antibacterial Agents
A series of 7-azetidinylquinolones were synthesized and evaluated for their antibacterial properties. The research provided insights into the effects of chirality on the potency and in vivo efficacy of these compounds, contributing to the development of new antibacterial agents (J. Frigola et al., 1995).
Antihistaminic and Anti-inflammatory Activities
Compounds with cyclic amines incorporated into fused pyridazines were synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. This research supports the development of therapeutic agents for conditions such as atopic dermatitis and allergic rhinitis (M. Gyoten et al., 2003).
Selective Estrogen Receptor Degraders and Antagonists
The optimization of tricyclic indazoles led to the identification of potent selective estrogen receptor degraders (SERDs) and antagonists for treating ER+ breast cancer. These compounds have shown comparable pharmacological profiles to existing treatments, indicating their potential in cancer therapy (James S. Scott et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of triazole compounds involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . There is also interest in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases .
Properties
IUPAC Name |
6-fluoro-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN7O/c1-22(16-19-12-3-2-10(17)6-13(12)25-16)11-7-23(8-11)15-5-4-14-20-18-9-24(14)21-15/h2-6,9,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFRNVWRBGVECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC5=C(O4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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